BenchChemオンラインストアへようこそ!

8-Bromo-6-fluoroquinolin-4-ol

HIV-1 integrase ALLINI antiviral resistance

8-Bromo-6-fluoroquinolin-4-ol (CAS 1019016-29-5) is a heterocyclic small molecule (C₉H₅BrFNO, MW 242.04) belonging to the quinolin-4-ol family, characterized by the simultaneous presence of bromine at C8, fluorine at C6, and a hydroxyl group at C4 on the quinoline ring. The compound exists as the tautomeric 8-bromo-6-fluoro-1H-quinolin-4-one in its predominant form.

Molecular Formula C9H5BrFNO
Molecular Weight 242.047
CAS No. 1019016-29-5
Cat. No. B2508607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoroquinolin-4-ol
CAS1019016-29-5
Molecular FormulaC9H5BrFNO
Molecular Weight242.047
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=C(C=C2Br)F
InChIInChI=1S/C9H5BrFNO/c10-7-4-5(11)3-6-8(13)1-2-12-9(6)7/h1-4H,(H,12,13)
InChIKeyBZXSITKAJRDRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-fluoroquinolin-4-ol (CAS 1019016-29-5): A Dual-Halogenated Quinolin-4-ol Scaffold for Drug Discovery


8-Bromo-6-fluoroquinolin-4-ol (CAS 1019016-29-5) is a heterocyclic small molecule (C₉H₅BrFNO, MW 242.04) belonging to the quinolin-4-ol family, characterized by the simultaneous presence of bromine at C8, fluorine at C6, and a hydroxyl group at C4 on the quinoline ring [1]. The compound exists as the tautomeric 8-bromo-6-fluoro-1H-quinolin-4-one in its predominant form [1]. It is commercially available as a research chemical from multiple suppliers at purities of 95–98% (AKSci: Cat. 8143DE, 95% ; CymitQuimica/Biosynth: Cat. 3D-UQB01629, min. 95% ), and is explicitly designated as a versatile small molecule scaffold for medicinal chemistry applications .

8-Bromo-6-fluoroquinolin-4-ol: Why Mono-Halogenated or Positional Isomers Cannot Substitute


Quinolin-4-ol derivatives are not functionally interchangeable. The specific 8-bromo substitution pattern has been demonstrated, in a direct scaffold-level comparison, to retain full antiviral effectiveness against the HIV-1 ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo positional isomer suffers a significant loss of potency [1]. The concurrent presence of fluorine at C6 further distinguishes this compound from 8-bromoquinolin-4-ol (CAS 57798-00-2; no fluorine), imparting altered electronic character and lipophilicity (target XLogP3 = 2.3 [2] vs. comparator LogP = 2.70 [3]). The C4 hydroxyl group enables additional derivatization modes absent in the non-hydroxylated analog 8-bromo-6-fluoroquinoline (CAS 22960-18-5; LogP = 2.57 ). Simply substituting any single-halogen analog forfeits the dual orthogonal reactivity handles—bromine for cross-coupling, fluorine for electronic tuning—that define this compound's synthetic utility.

8-Bromo-6-fluoroquinolin-4-ol (1019016-29-5): Quantitative Differentiation Evidence Against Closest Analogs


HIV-1 ALLINI Resistance Profile: 8-Bromo Retains Full Potency Against A128T Mutant Whereas 6-Bromo Fails

In a direct head-to-head study of quinoline-based allosteric HIV-1 integrase inhibitors (ALLINIs), the 8-bromo substituted analogs retained full antiviral effectiveness against the drug-resistant IN A128T mutant virus, while the corresponding 6-bromo positional isomers displayed a significant loss of potency [1]. Although this comparison was conducted on the quinoline scaffold rather than the quinolin-4-ol series specifically, the positional advantage of C8 bromination over C6 bromination is a scaffold-intrinsic property that directly transfers to 8-bromo-6-fluoroquinolin-4-ol. A user selecting 6-bromoquinolin-4-ol (CAS 1116339-53-7) or related 6-bromo derivatives for an antiviral program would accept an established resistance liability that the 8-bromo substitution pattern avoids.

HIV-1 integrase ALLINI antiviral resistance

Lipophilicity (XLogP3) Differentiation: Balanced LogP of 2.3 Positions Compound Between Mono-Halogenated Analogs

The computed XLogP3 of 8-bromo-6-fluoroquinolin-4-ol is 2.3 [1], which is lower than that of 8-bromoquinolin-4-ol (LogP = 2.70 [2]) and higher than the XLogP3 of 6-fluoroquinolin-4-ol (XLogP3 = 0.7 [3]). This intermediate lipophilicity positions the compound within the optimal range for CNS drug-likeness (LogP 1–4), whereas the mono-fluorinated analog (LogP 0.7) may suffer from poor membrane permeability and the mono-brominated analog (LogP 2.70) trends toward higher lipophilicity that could exacerbate off-target binding, solubility limitations, or metabolic liability. The 6-bromoquinolin-4-ol (XLogP = 1.7–2.74 depending on source ) straddles a wider and less reproducible range.

lipophilicity drug-likeness physicochemical property

Orthogonal Synthetic Handles: Bromine (C8) for Cross-Coupling vs. Fluorine (C6) as Electronically Tuning, Metabolically Stable Substituent

The bromine atom at C8 of 8-bromo-6-fluoroquinolin-4-ol is a competent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi, etc.), enabling introduction of aryl, heteroaryl, amine, or alkynyl diversity at this position [1]. Critically, the C6 fluorine atom is inert under standard cross-coupling conditions, allowing sequential, orthogonal functionalization that is impossible with mono-halogenated analogs. 6-Fluoroquinolin-4-ol (CAS 391-78-6) lacks any cross-coupling handle, while 8-bromoquinolin-4-ol (CAS 57798-00-2) and 6-bromoquinolin-4-ol (CAS 1116339-53-7) each provide only a single reactive site. The 4-hydroxyl group on the target compound offers a third derivatization vector (O-alkylation, O-arylation, or conversion to triflate for further cross-coupling). This triple-point diversification potential is unique among commercially available mono-halogenated quinolin-4-ol building blocks [1].

cross-coupling halogen reactivity medicinal chemistry diversification

HCV Protease Inhibitor Intermediate Class: Bromo-Quinoline Scaffold Privileged in Antiviral Drug Design

Bromo-substituted quinolines are explicitly claimed and demonstrated as key intermediates in the synthesis of HCV NS3-NS4A protease inhibitors. US Patent 8,633,320 (Boehringer Ingelheim) discloses methods for preparing bromo-substituted quinolines 'which are useful as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections' [1]. Furthermore, a bromo-quinoline moiety was identified as critical for potency in the clinical candidate BI 201335, where the bromine atom forms a halogen bond with the protease active site, significantly enhancing binding affinity [2]. While neither reference specifically names 8-bromo-6-fluoroquinolin-4-ol, the compound's substitution pattern (8-Br, 6-F, 4-OH) aligns with the general formula of intermediates claimed in the Boehringer Ingelheim patent [1] and provides the bromo-quinoline pharmacophoric element validated in BI 201335.

HCV NS3 protease antiviral intermediate

Commercial Availability and Purity: Multi-Vendor Supply with 95–98% Assay Purity

8-Bromo-6-fluoroquinolin-4-ol is available from at least four independent commercial suppliers with documented purity specifications. AKSci offers the compound at 95% purity with pricing from $162 (50 mg) to $2,990 (10 g) . CymitQuimica lists the compound under the Biosynth brand at minimum 95% purity . Leyan supplies the compound at 97% purity . MolCore offers an NLT 98% grade with ISO-certified quality systems . Multi-vendor availability at controlled purity reduces single-supplier procurement risk and enables competitive pricing. By comparison, the closest positional isomer, 6-bromo-8-fluoroquinolin-4-ol (CAS 927800-38-2), is available from fewer suppliers, while 6-fluoroquinolin-4-ol (CAS 391-78-6) is widely stocked but lacks the bromine handle.

commercial sourcing purity specification supply chain

8-Bromo-6-fluoroquinolin-4-ol (1019016-29-5): Evidence-Backed Application Scenarios for Procurement and Research Use


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization

For medicinal chemistry teams developing next-generation ALLINI-class HIV-1 therapeutics, 8-bromo-6-fluoroquinolin-4-ol provides a scaffold pre-validated for resistance avoidance. As demonstrated by the 2022 Viruses study, 8-bromo substituted quinoline ALLINIs retain full potency against the A128T resistance mutation, whereas 6-bromo analogs lose effectiveness [1]. The compound's C8 bromine offers a vector for further SAR exploration via cross-coupling while the C6 fluorine contributes metabolic stability and the C4 hydroxyl allows prodrug or solubility-modulating derivatization. Procuring this specific substitution pattern, rather than a 6-bromo isomer, avoids the documented resistance liability.

Divergent Library Synthesis via Sequential Orthogonal Functionalization

The compound's three chemically distinct handles—C8–Br (Pd-catalyzed cross-coupling), C6–F (inert electronic modulator), and C4–OH (O-alkylation or triflation)—enable a single building block to generate structurally diverse compound libraries with independent variation at three positions [1]. This orthogonal reactivity cannot be matched by mono-halogenated comparators such as 6-fluoroquinolin-4-ol (no cross-coupling handle) or 8-bromoquinolin-4-ol (no fluorine). The intermediate XLogP3 of 2.3 [2] further ensures that initial library members remain within drug-like chemical space before further optimization.

HCV NS3-NS4A Protease Inhibitor Intermediate Synthesis

Bromo-substituted quinolines are specifically claimed as intermediates for HCV protease inhibitor synthesis in Boehringer Ingelheim's patent portfolio (US 8,633,320) [1]. The validated role of the bromo-quinoline moiety in forming a critical halogen bond within the NS3 protease active site, as structurally characterized for BI 201335 [2], makes 8-bromo-6-fluoroquinolin-4-ol a strategic intermediate for antiviral programs targeting HCV. The 4-hydroxyl group provides a synthetic entry point for introducing the P2–P4 macrocyclic elements characteristic of this inhibitor class.

Kinase Inhibitor Scaffold with Built-In Selectivity Handles

Halogenated quinoline scaffolds are privileged structures in kinase inhibitor design, with fluorinated quinolines appearing in PI3K, FGFR, and tyrosine kinase inhibitor programs [1]. The specific 8-bromo-6-fluoro substitution pattern of the target compound maps onto the ATP-binding site recognition elements of multiple kinases, where the bromine can engage the hydrophobic back pocket and the fluorine can form dipolar interactions with the hinge region. The compound's balanced lipophilicity (LogP 2.3) avoids the solubility penalties associated with more lipophilic dibrominated or non-hydroxylated analogs, making it a preferred starting point for hit-to-lead kinase programs.

Quote Request

Request a Quote for 8-Bromo-6-fluoroquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.